

Chemical and physical properties of 4-Hydroxy-3-iodobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydroxy-3-iodobenzonitrile*

Cat. No.: *B1313626*

[Get Quote](#)

An In-depth Technical Guide to 4-Hydroxy-3-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on **4-Hydroxy-3-iodobenzonitrile** is limited in publicly available scientific literature. The data presented herein, particularly quantitative physical and chemical properties, are primarily based on computational predictions. The experimental protocols and biological context are derived from general chemical principles and data available for structurally related compounds.

Introduction

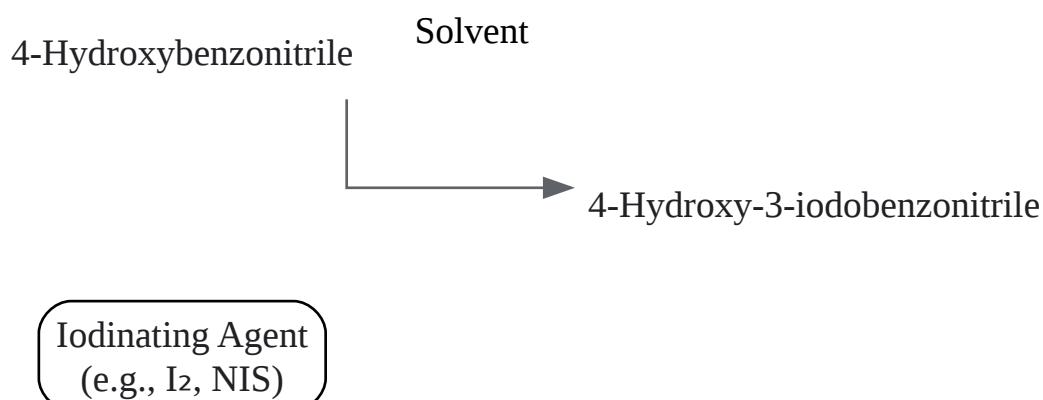
4-Hydroxy-3-iodobenzonitrile is a halogenated aromatic nitrile. Its structure, featuring a hydroxyl group, a nitrile group, and an iodine atom on a benzene ring, suggests potential for diverse chemical reactivity and biological activity. Halogenated phenols and benzonitriles are classes of compounds with known applications in pharmaceuticals, agrochemicals, and material science. This guide provides a summary of the available information on **4-Hydroxy-3-iodobenzonitrile**, including its predicted physicochemical properties, a plausible synthetic route, and a discussion of the potential biological activities based on related molecules.

Chemical and Physical Properties

Direct experimental data for the physical and chemical properties of **4-Hydroxy-3-iodobenzonitrile** are not readily available. The following table summarizes the computationally predicted properties sourced from the PubChem database.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₄ INO	PubChem [1]
Molecular Weight	245.02 g/mol	PubChem [1]
IUPAC Name	4-hydroxy-3-iodobenzonitrile	PubChem [1]
CAS Number	2296-23-3	PubChem [1]
XLogP3	1.9	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	2	PubChem [1]
Rotatable Bond Count	1	PubChem [1]
Exact Mass	244.93376 g/mol	PubChem [1]
Monoisotopic Mass	244.93376 g/mol	PubChem [1]
Topological Polar Surface Area	44 Å ²	PubChem [1]
Heavy Atom Count	10	PubChem [1]
Complexity	162	PubChem [1]

Note: The properties listed above are computationally predicted and have not been experimentally verified.


Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **4-Hydroxy-3-iodobenzonitrile** is not described in detail in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the iodination of phenols. A likely precursor for this synthesis is 4-hydroxybenzonitrile.

Proposed Synthesis: Iodination of 4-Hydroxybenzonitrile

The introduction of an iodine atom onto the aromatic ring of 4-hydroxybenzonitrile can be achieved via electrophilic aromatic substitution. The hydroxyl group is an activating group and directs ortho and para to itself. Since the para position is blocked by the nitrile group, iodination is expected to occur at one of the ortho positions.

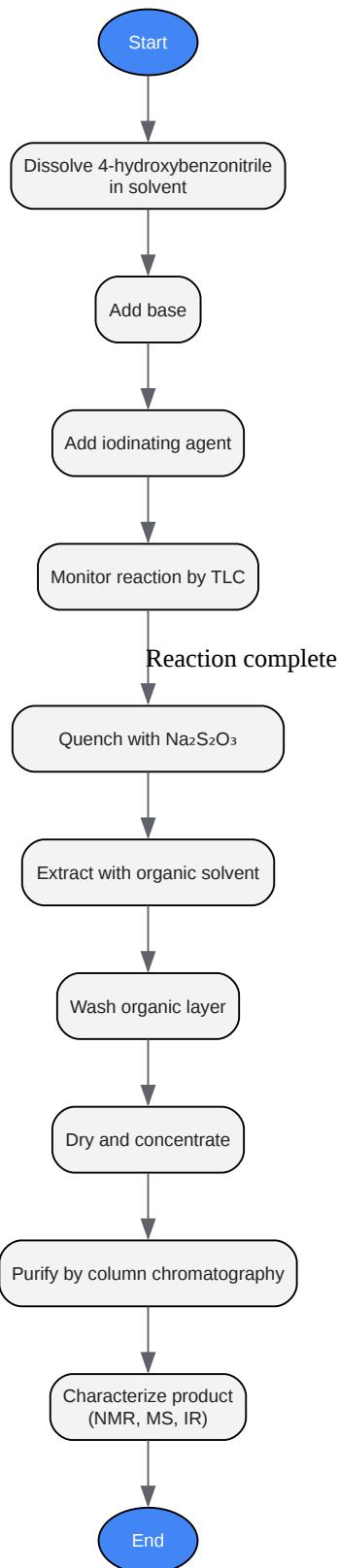
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Hydroxy-3-iodobenzonitrile**.

General Experimental Protocol for Iodination of a Phenol

This protocol is a generalized procedure and would require optimization for the specific synthesis of **4-Hydroxy-3-iodobenzonitrile**.


Materials:

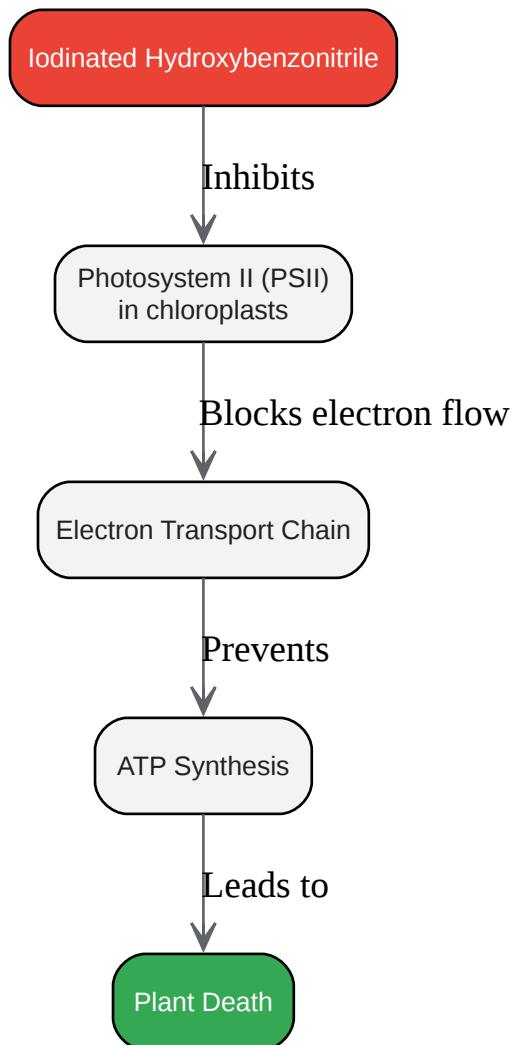
- 4-hydroxybenzonitrile
- Iodinating agent (e.g., Iodine (I₂), N-Iodosuccinimide (NIS))
- Base (e.g., Sodium bicarbonate, Sodium hydroxide)
- Solvent (e.g., Dichloromethane, Acetonitrile, Methanol)

- Deionized water
- Sodium thiosulfate solution (for quenching)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- **Dissolution:** Dissolve 4-hydroxybenzonitrile in a suitable solvent in a round-bottom flask.
- **Addition of Base:** Add a base to the solution. The phenoxide formed in situ is more reactive towards electrophilic substitution.
- **Addition of Iodinating Agent:** Slowly add the iodinating agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
- **Extraction:** Extract the product into an organic solvent.
- **Washing:** Wash the organic layer with water and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.
- **Characterization:** Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

[Click to download full resolution via product page](#)


Caption: General experimental workflow for synthesis and purification.

Potential Biological Activities and Signaling Pathways

There is no specific information available regarding the biological activities or signaling pathway interactions of **4-Hydroxy-3-iodobenzonitrile**. However, the biological activities of structurally similar compounds can provide some insights into its potential effects.

Herbicidal Activity

Many halogenated hydroxybenzonitriles are known to possess herbicidal properties. For instance, the closely related compound 4-hydroxy-3,5-diiodobenzonitrile (loxynil) is a potent inhibitor of photosynthesis at photosystem II (PSII). It is plausible that **4-Hydroxy-3-iodobenzonitrile** could exhibit similar activity.

[Click to download full resolution via product page](#)

Caption: General mechanism of herbicidal action for some hydroxybenzonitriles.

Other Potential Activities

Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The presence of an iodine atom can sometimes enhance these activities. Furthermore, radioiodinated benzamide derivatives have been explored as imaging agents for melanoma.[\[2\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Hydroxy-3-iodobenzonitrile** is predicted to have the following hazards[\[1\]](#):

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Skin Corrosion/Irritation: Causes skin irritation.
- Eye Damage/Irritation: Causes serious eye irritation.
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Conclusion

4-Hydroxy-3-iodobenzonitrile is a compound for which there is a significant lack of experimental data in the public domain. Its predicted properties suggest it is a solid at room

temperature with moderate lipophilicity. Based on the chemistry of related compounds, a synthetic route via iodination of 4-hydroxybenzonitrile is proposed. The biological activities of this compound are unknown, but analogies to similar structures suggest potential for herbicidal or other pharmacological activities. Further experimental investigation is required to determine the actual properties and potential applications of **4-Hydroxy-3-iodobenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-3-iodobenzonitrile | C7H4INO | CID 10955815 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of 4-Hydroxy-3-iodobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313626#chemical-and-physical-properties-of-4-hydroxy-3-iodobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com